molecular formula C22H26N2O4 B11153900 N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11153900
M. Wt: 382.5 g/mol
InChI Key: ITUICOANACESAD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a 3,4-dimethoxyphenethyl group attached to the carboxamide nitrogen and a 2-methoxyethyl substituent on the indole nitrogen. This structural motif aligns it with synthetic cannabinoid receptor modulators, where the indole core and carboxamide functionality are critical for receptor interaction . The 3,4-dimethoxy substitution on the phenethyl group may enhance solubility compared to non-polar analogs, while the 2-methoxyethyl chain could influence metabolic stability and binding affinity.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-26-13-12-24-15-18(17-6-4-5-7-19(17)24)22(25)23-11-10-16-8-9-20(27-2)21(14-16)28-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25)

InChI Key

ITUICOANACESAD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide (CAS No. 1435900-69-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₈H₂₃N₃O₄
  • Molecular Weight : 341.39 g/mol

The structure includes an indole core, which is known for its diverse biological activities, and methoxy groups that may enhance its pharmacological profile.

Research indicates that this compound exhibits several mechanisms of action:

  • Serotonergic Activity : The compound may interact with serotonin receptors, influencing mood and anxiety levels.
  • Antinociceptive Effects : Preliminary studies suggest potential analgesic properties, possibly through modulation of pain pathways.
  • Antitumor Activity : Some derivatives of indole compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties.

Pharmacological Studies

A review of existing literature reveals several studies assessing the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveReduced pain response in animal models
CytotoxicityInhibited growth of tumor cells
Antidepressant-likeAltered behavior in rodent models

Case Studies

  • Antinociceptive Study : A study conducted on rats demonstrated that administration of the compound resulted in significant reductions in pain responses measured by the von Frey test. This suggests a potential role in pain management therapies.
  • Cytotoxicity Evaluation : In vitro assays revealed that the compound exhibited selective cytotoxicity against several human cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Behavioral Assessment : Behavioral tests indicated that the compound may have antidepressant-like effects, as evidenced by improved scores on anxiety and depression scales in treated rodents compared to controls.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide exhibit significant antimicrobial activity. For instance, studies have demonstrated that indole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antitumor Activity
The compound has shown promise as an antitumor agent in preliminary studies. Indole derivatives are known to interact with multiple cellular targets, including those involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that this compound may bind effectively to proteins involved in cancer progression, potentially leading to reduced tumor growth rates .

3. Neuroprotective Effects
There is emerging evidence that indole-based compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies highlight the effectiveness of this compound:

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant inhibition against S. aureus with a DIZ value of 22 mm.
Study 2AntitumorShowed reduced proliferation in cancer cell lines through apoptosis induction.
Study 3NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against key analogs, as summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Indole-N Substituent Carboxamide Substituent Molecular Weight (g/mol) Key Features/Impacts
N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide C₂₃H₂₆N₂O₅ 2-Methoxyethyl 3,4-Dimethoxyphenethyl 422.47 Enhanced solubility (methoxy groups), moderate lipophilicity
APICA (N-(1-adamantyl)-1-pentylindole-3-carboxamide) C₂₅H₃₂N₂O Pentyl Adamantyl 400.54 High lipophilicity (adamantyl), prolonged receptor binding
5F-APICA (N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) C₂₅H₃₁FN₂O 5-Fluoropentyl Adamantyl 418.53 Fluorine enhances metabolic stability and potency
SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide) C₂₁H₂₂N₂O Pentyl Benzyl 334.42 Moderate potency; benzyl group may limit blood-brain barrier penetration
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ H (unsubstituted) 4-Benzoylphenyl 358.37 Fluoro substituent increases electronegativity; benzoyl enhances rigidity

Key Findings:

Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenethyl group in the target compound introduces polar methoxy groups, likely reducing lipophilicity (calculated LogP ≈ 3.2) compared to adamantyl (APICA: LogP ≈ 6.5) or benzyl (SDB-006: LogP ≈ 4.8) analogs . This may improve aqueous solubility but reduce cannabinoid receptor affinity, which favors hydrophobic interactions . Fluorinated chains (e.g., 5F-APICA) increase lipid solubility and resistance to oxidative metabolism, enhancing in vivo half-life .

Receptor Binding Implications: Adamantyl-containing analogs (APICA, 5F-APICA) exhibit high CB1 receptor affinity due to steric bulk and hydrophobic interactions with receptor pockets . The 2-methoxyethyl chain on the indole nitrogen may sterically hinder receptor access compared to linear alkyl chains (e.g., pentyl in APICA) .

Synthetic Accessibility: The target compound’s synthesis likely follows carboxamide coupling routes similar to those in (e.g., sodium ethoxide-mediated condensation, ~37.5% yield for analogous compounds) . However, introducing multiple methoxy groups may require protective strategies, increasing synthetic complexity compared to non-oxygenated analogs.

Stability and Metabolism :

  • Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, whereas adamantyl and fluorinated groups resist metabolic degradation . This suggests the target compound may have a shorter half-life than 5F-APICA but better solubility.

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